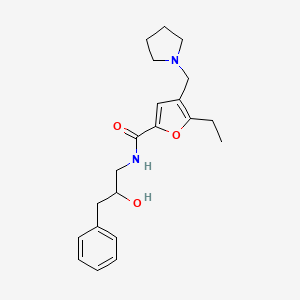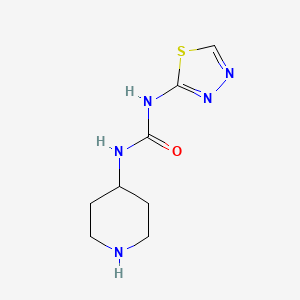
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide, also known as EFV, is a synthetic compound that has been studied for its potential applications in scientific research. EFV belongs to the class of compounds known as furan derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels has been shown to have a positive effect on various neurological disorders, such as Parkinson's disease and schizophrenia. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has also been shown to have an affinity for other neurotransmitter transporters, such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine levels, 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to increase the release of norepinephrine and serotonin in the brain. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has also been shown to increase the expression of certain genes that are involved in neuroplasticity, which is the brain's ability to change and adapt over time.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide also has a high affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in various neurological disorders. However, there are also limitations to the use of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide in lab experiments. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide also has a relatively low selectivity for the dopamine transporter, which means that it may interact with other proteins in the brain.
Orientations Futures
There are a number of future directions for research on 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. One area of research could be to investigate the potential of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research could be to investigate the effects of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide on other neurotransmitter systems, such as the glutamate system. Finally, future research could focus on developing analogs of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide that have improved selectivity and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide involves a multi-step process that includes the reaction of 2-furancarboxaldehyde with 1-phenyl-2-propanol to form the intermediate 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-2-furamide. This intermediate is then reacted with pyrrolidine and formaldehyde to yield the final product, 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. The synthesis of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have a high affinity for the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine in the brain. This makes 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide a useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-19-17(15-23-10-6-7-11-23)13-20(26-19)21(25)22-14-18(24)12-16-8-4-3-5-9-16/h3-5,8-9,13,18,24H,2,6-7,10-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXERZQKWJNUKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC(CC2=CC=CC=C2)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-dihydro-1-benzofuran-5-ylmethyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5901475.png)
![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5901483.png)
![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5901509.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)
![3-methoxy-2-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}phenol](/img/structure/B5901523.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)


![{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901553.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)